3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Parkinson's disease blood-brain barrier decarboxylase inhibitor pharmacology

3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, known pharmacologically as carbidopa (MK-486), is a hydrazino-substituted monocarboxylic acid that functions as a peripheral aromatic L-amino acid decarboxylase (AADC/DDC) inhibitor. It is the (S)-enantiomer of α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl)propionic acid, clinically supplied as the monohydrate (CAS 38821-49-7) and used almost exclusively in fixed-ratio combinations with levodopa (Sinemet, Stalevo) to treat Parkinson's disease.

Molecular Formula C10H14N2O4
Molecular Weight 226.23 g/mol
CAS No. 14585-65-0
Cat. No. B7790753
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid
CAS14585-65-0
Molecular FormulaC10H14N2O4
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESCC(CC1=CC(=C(C=C1)O)O)(C(=O)O)NN
InChIInChI=1S/C10H14N2O4/c1-10(12-11,9(15)16)5-6-2-3-7(13)8(14)4-6/h2-4,12-14H,5,11H2,1H3,(H,15,16)
InChIKeyTZFNLOMSOLWIDK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid (Carbidopa) – Procurement-Grade Pharmacological Profile


3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid, known pharmacologically as carbidopa (MK-486), is a hydrazino-substituted monocarboxylic acid that functions as a peripheral aromatic L-amino acid decarboxylase (AADC/DDC) inhibitor [1]. It is the (S)-enantiomer of α-hydrazino-α-methyl-β-(3,4-dihydroxyphenyl)propionic acid, clinically supplied as the monohydrate (CAS 38821-49-7) and used almost exclusively in fixed-ratio combinations with levodopa (Sinemet, Stalevo) to treat Parkinson's disease [2]. Unlike its primary in-class comparator benserazide, carbidopa exhibits negligible blood-brain barrier penetration at standard doses, confining its DDC inhibition to peripheral tissues [3].

Why 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic Acid Cannot Be Interchanged with Other In-Class Decarboxylase Inhibitors


Carbidopa and benserazide, the two clinically available peripheral AADC inhibitors, are frequently treated as interchangeable in Parkinson's disease protocols, yet they differ substantially in potency, blood-brain barrier penetrability, and off-target enzyme inhibition profiles [1]. Direct clinical crossover studies demonstrate that achieving equivalent levodopa exposure requires markedly different inhibitor doses (carbidopa ~66 mg/day vs. benserazide ~151 mg/day), reflecting a roughly 10-fold potency gap [2]. Moreover, benserazide can enter the brain at elevated doses and inhibit central DDC, whereas carbidopa remains peripherally restricted, a distinction that impacts experimental designs relying on exclusive peripheral decarboxylase blockade [3]. These pharmacodynamic and pharmacokinetic divergences mean that substituting one inhibitor for the other without dose adjustment and appreciation of central effects can confound both clinical outcomes and preclinical experimental interpretation.

Quantitative Differentiation of Carbidopa from Comparator AADC Inhibitors: Head-to-Head Evidence


Blood-Brain Barrier Restriction: Carbidopa Shows Undetectable Brain Penetration vs. Benserazide's Central Access

Carbidopa does not cross the blood-brain barrier at standard clinical doses, whereas benserazide can be detected in brain tissue following high-dose administration [1]. In PET imaging studies, benserazide (10 mg/kg) co-administered with a COMT inhibitor produced a dose-dependent decrease in striatal k3 (apparent ED50 ~3 mg/kg), indicating central DDC inhibition; carbidopa (3.5 mg/kg) showed no such central effect [2]. This peripheral restriction is a defining selection criterion for protocols requiring exclusive extracerebral decarboxylase blockade.

Parkinson's disease blood-brain barrier decarboxylase inhibitor pharmacology

Dose Economy: Carbidopa Requires >50% Lower Daily Dose Than Benserazide for Equivalent Levodopa Effect

In a blinded randomized crossover trial comparing levodopa/carbidopa (Sinemet) with levodopa/benserazide (Madopar) in 19 Parkinson's patients, the mean daily levodopa dose was 658 ± 64 mg with carbidopa 66 mg vs. 605 ± 59 mg with benserazide 151 mg [1]. Carbidopa thus achieved comparable levodopa plasma exposure at less than half the inhibitor mass (66 vs. 151 mg/day), reflecting its tighter binding kinetics to peripheral AADC.

Parkinson's disease levodopa therapy dose optimization

Striatal MAO-B Inhibition: Carbidopa Produces 45% Inhibition vs. 36% for Benserazide at Lower Systemic Dose

Ex vivo studies in rats show that carbidopa (12.5 mg/kg i.p.) inhibited striatal MAO-B activity by 45 ± 10%, whereas benserazide (50 mg/kg i.p.) produced only 36 ± 10% inhibition [1]. Despite the 4-fold lower carbidopa dose, the magnitude of MAO-B inhibition was greater. Neither compound affected striatal MAO-A or hepatic MAO-B at these doses, indicating a selective striatal MAO-B effect.

monoamine oxidase dopamine metabolism enzyme inhibition

Peripheral AADC Inhibition Potency: Benserazide Is ~10-Fold More Potent In Vitro, Yet Carbidopa Demonstrates Superior In Vivo Peripheral Selectivity

Benserazide is approximately 10 times more potent than carbidopa as an inhibitor of peripheral AADC both in animals and in man, as shown by comparative dose-response studies measuring levodopa plasma levels [1]. However, this higher potency contributes to benserazide's central penetration at elevated doses, whereas carbidopa's lower potency combined with its inability to cross the BBB ensures reliable peripheral restriction [2]. Thus, for protocols requiring guaranteed peripheral-only DDC inhibition, carbidopa offers a wider dosing safety margin before central DDC effects emerge.

AADC inhibition potency comparison peripheral selectivity

Ketoenamine Tautomer Structural Basis: Carbidopa Forms a Distinct PLP-Hydrazone Tautomer Confirmed by X-ray Crystallography at 1.93 Å

The first X-ray crystal structure of human DDC bound to carbidopa (PDB 9GNS, resolution 1.93 Å) reveals that carbidopa forms a ketoenamine PLP-hydrazone tautomer with the α-carboxylate aligned in a Dunathan-model-like orientation [1]. This structural conformation is shared with other α-hydrazino acid inhibitors (L-lysine analogues) but the specific hydrogen-bond network and active-site geometry differ from benserazide-derived trihydroxybenzylhydrazine, providing a structural rationale for differences in potency and selectivity [1]. The availability of high-resolution structural data enables rational design of derivatives with modified selectivity profiles.

structural biology PLP enzymes inhibitor design

Precision Application Scenarios for Carbidopa Based on Quantitative Differentiation Evidence


Parkinson's Disease Fixed-Dose Combination Therapy Requiring Strict Peripheral DDC Restriction

In Parkinson's regimens where central DDC inhibition must be avoided to prevent interference with brain dopamine production, carbidopa is the inhibitor of choice owing to its established impermeability to the blood-brain barrier [1]. Clinical trials confirm that carbidopa at 66–100 mg/day achieves optimal levodopa sparing without detectable central action, while benserazide at equivalent levodopa-sparing doses begins to cross the BBB [2]. This makes carbidopa essential for Sinemet-type formulations and for patients sensitive to central dopaminergic modulation.

Neuropharmacological Research Requiring Exclusive Peripheral Amine Metabolism Blockade

For studies that aim to isolate peripheral contributions of aromatic L-amino acid decarboxylase to catecholamine or serotonin metabolism—such as assessing CNS vs. peripheral amine synthesis in psychiatric or autonomic disorders—carbidopa provides confinement of AADC inhibition to extracerebral tissues [1]. PET imaging evidence confirms that carbidopa does not alter striatal DDC activity, whereas benserazide does when combined with COMT inhibition [2]. This peripheral exclusivity is critical for accurate interpretation of urinary amine metabolite data as proxies for central neurotransmitter turnover.

Monoamine Oxidase Interaction Studies Where Striatal MAO-B Inhibition Is a Desired Ancillary Effect

When evaluating the combined effects of AADC and MAO inhibition on striatal dopamine metabolism, carbidopa offers the advantage of producing 45% striatal MAO-B inhibition at clinically relevant doses (12.5 mg/kg), compared to only 36% for benserazide at a 4-fold higher dose [1]. This makes carbidopa a more efficient tool for experiments investigating the interplay between decarboxylase and MAO pathways in dopamine homeostasis.

Structure-Based Drug Design and PLP-Enzyme Inhibitor Development

The high-resolution crystal structure of the human DDC–carbidopa complex (1.93 Å, PDB 9GNS) provides a validated molecular template for computational docking, virtual screening, and rational design of next-generation PLP-dependent enzyme inhibitors [1]. Unlike benserazide, for which only indirect structural inference is possible, carbidopa's co-crystal structure allows precise analysis of the ketoenamine tautomer and Dunathan alignment that underpin hydrazino acid inhibitory mechanisms.

Quote Request

Request a Quote for 3-(3,4-Dihydroxyphenyl)-2-hydrazinyl-2-methylpropanoic acid

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.